molecular formula C11H15NO2 B13073901 Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate

Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate

Cat. No.: B13073901
M. Wt: 193.24 g/mol
InChI Key: OIKMAUPHKQQGOX-JTQLQIEISA-N
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Description

Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate is a chiral β-amino acid ester characterized by a 2-methylphenyl substituent at the β-position of the propanoate backbone. The stereochemistry at the 3S position is critical for its interactions in enantioselective reactions or biological systems.

Synthetic routes for related compounds involve catalytic hydrogenation (e.g., palladium on carbon for benzodioxol derivatives) or reductive amination, as seen in . The 2-methylphenyl group introduces steric and electronic effects distinct from other aryl or heteroaryl substituents, influencing solubility, stability, and reactivity.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(2-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1

InChI Key

OIKMAUPHKQQGOX-JTQLQIEISA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](CC(=O)OC)N

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol using trimethylchlorosilane as a catalyst . This method offers convenience, mild conditions, and good to excellent yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The use of biotransformation methods, such as employing recombinant strains of Saccharomyces cerevisiae, has also been explored for the preparation of optically active intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate with key analogs, focusing on molecular structure, physicochemical properties, and synthetic considerations.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Substituent Ester Group Key Properties/Applications Reference
This compound* C₁₁H₁₅NO₂ 193.24 2-methylphenyl Methyl Chiral intermediate; enhanced lipophilicity Inferred
Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate HCl C₁₁H₁₄ClF₂NO₂ 265.69 2,4-difluorophenyl Ethyl Improved metabolic stability; halogenated aromatic
Methyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate C₁₂H₁₃NO₄ 235.24 Benzodioxolyl Methyl Electron-rich aromatic; neuroactivity potential
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate C₉H₁₂N₂O₃ 196.21 2-hydroxypyridinyl Methyl Polar heterocycle; H-bond donor/acceptor
Methyl (3S)-3-amino-3-(7-quinolyl)propanoate C₁₃H₁₄N₂O₂ 230.26 Quinolinyl Methyl High boiling point (395.7°C); heteroaromatic
Methyl (3S)-3-amino-3-phenylpropanoate C₁₀H₁₃NO₂ 179.22 Phenyl Methyl Baseline analog; CAS 37088-66-7

*Note: Inferred data for the target compound.

Structural and Electronic Effects

  • Substituent Diversity: 2-Methylphenyl vs. Halogenated Derivatives: Ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate HCl () exhibits higher molecular weight (265.69 vs. 193.24) and enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation . Heterocyclic Variants: The quinolinyl () and 2-hydroxypyridinyl () substituents introduce nitrogen atoms, altering polarity and enabling π-π stacking or metal coordination in biological targets .

Physicochemical Properties

  • Lipophilicity : The 2-methylphenyl group increases logP compared to polar analogs like the 2-hydroxypyridinyl derivative (C₉H₁₂N₂O₃), favoring membrane permeability .
  • Thermal Stability: The quinolinyl analog’s high predicted boiling point (395.7°C) reflects strong intermolecular interactions due to its rigid heteroaromatic system .
  • Acid-Base Behavior: The pKa of the amino group varies with substituent electron effects. For example, electron-withdrawing groups (e.g., difluorophenyl) lower pKa, enhancing water solubility in protonated forms .

Biological Activity

Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate, an amino acid derivative, has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C12H17NO2C_{12}H_{17}NO_2 and a molecular weight of approximately 205.27 g/mol. The compound features a methyl ester functional group and a 2-methylphenyl substituent, which are critical in influencing its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. Furthermore, the hydrophobic nature of the 2-methylphenyl moiety allows for favorable interactions within protein structures, enhancing the compound's efficacy in pharmacological contexts.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit cysteine proteases, which are important targets in treating diseases like Chagas disease and COVID-19. Its structural features facilitate reversible binding to these enzymes, making it a candidate for further development .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases.

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with cruzain, a cysteine protease involved in Chagas disease. The compound demonstrated competitive inhibition with an IC50 value indicating effective binding affinity. This interaction was characterized by kinetic studies that revealed a reversible inhibition mechanism, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Screening

In another study assessing the antimicrobial properties of various amino acid derivatives, this compound exhibited significant inhibition against Gram-positive bacteria. The results suggested that modifications in the phenyl ring could enhance its lipophilicity and overall antimicrobial efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Methyl (3S)-3-amino-4-(4-methylphenyl)propanoateStructureContains a para-substituted phenyl group; different binding characteristics
Methyl (S)-3-amino-3-(4-fluorophenyl)propanoateStructureFluorine substitution may enhance receptor binding affinity

This table illustrates how variations in substitution patterns can significantly impact the biological activity and pharmacological profiles of these compounds.

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